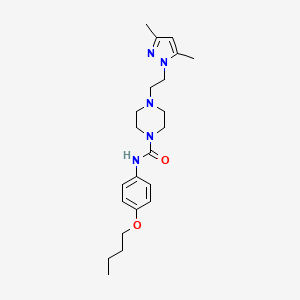
N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H33N5O2 and its molecular weight is 399.539. The purity is usually 95%.
BenchChem offers high-quality N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has explored the molecular interactions of similar compounds with cannabinoid receptors, emphasizing their antagonist properties. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into the antagonist behavior towards the CB1 cannabinoid receptor, employing conformational analyses and pharmacophore models to understand binding interactions and activity (J. Shim et al., 2002).
Synthesis and Structural Characterization
Another avenue of research has involved the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing a piperazine moiety. These studies provide foundational knowledge for understanding the structural requirements for biological activity and potential applications in drug development (Hong-Shui Lv et al., 2013).
Antimicrobial Evaluation
Further research has delved into the synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Such work aims to identify new antimicrobial agents by assessing the growth inhibition of various bacterial and fungal strains, underscoring the importance of these compounds in the development of new treatments for infectious diseases (M. Patil et al., 2021).
Antitumor and Antioxidant Activities
The potential antitumor and antioxidant activities of benzothiophenes derived from cyanoacetamide have also been investigated, with findings indicating promising antioxidant activities among the synthesized compounds. This research underscores the therapeutic potential of such compounds in treating various diseases, including cancer (S. A. Bialy & M. Gouda, 2011).
Antimicrobial and Anti-Proliferative Activities
Studies have also examined the synthesis, antimicrobial, and anti-proliferative activities of 1,3,4-Oxadiazole N-Mannich bases, highlighting their broad-spectrum antibacterial activities and potential as anti-proliferative agents against various cancer cell lines (L. H. Al-Wahaibi et al., 2021). This research illustrates the multifaceted applications of these compounds in both antimicrobial resistance and cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O2/c1-4-5-16-29-21-8-6-20(7-9-21)23-22(28)26-13-10-25(11-14-26)12-15-27-19(3)17-18(2)24-27/h6-9,17H,4-5,10-16H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYOZDDGSTLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

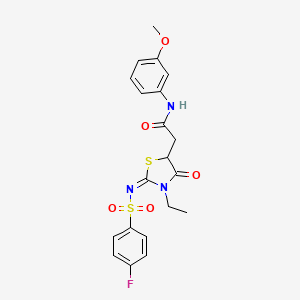
![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
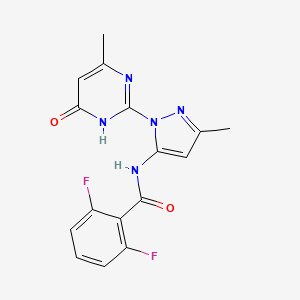
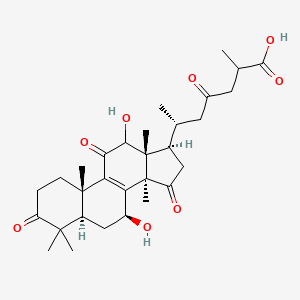
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
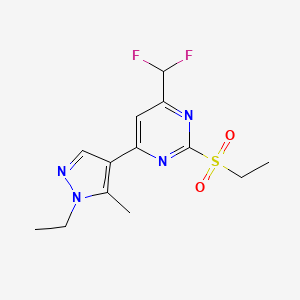
![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)
![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)
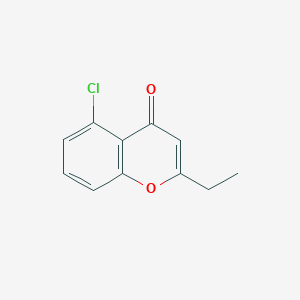
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2718008.png)
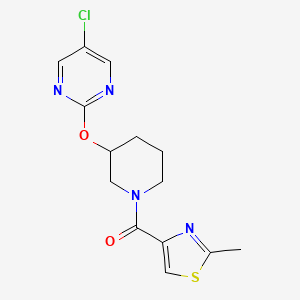
![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide](/img/structure/B2718012.png)
![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2718015.png)